2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide
Description
The exact mass of the compound 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is 350.16304257 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-18-12-16(11-15-4-3-9-23(20(15)18)21(13)25)22-19(24)10-14-5-7-17(26-2)8-6-14/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIGRYINJUQXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a methoxyphenyl group and an azatricyclo structure, which are significant for its biological interactions. The molecular formula is with a molecular weight of approximately 364.44 g/mol. The specific arrangement of atoms allows for interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity or modulate receptor functions, leading to various physiological effects. Detailed studies suggest that the compound can influence signaling pathways critical for cellular processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported in various studies:
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| 2-(4-methoxyphenyl)-N-{...} | Staphylococcus aureus | 0.015 |
| 2-(4-methoxyphenyl)-N-{...} | Escherichia coli | 0.004 |
| 2-(4-methoxyphenyl)-N-{...} | Listeria monocytogenes | 0.008 |
These findings suggest that the compound's structure enhances its efficacy against bacterial strains, making it a candidate for further development as an antibacterial agent .
Cytotoxicity Studies
In cytotoxicity assays using human lung fibroblast cell lines (MRC-5), the compound exhibited low toxicity at concentrations up to , maintaining cell viability above 91% compared to untreated controls. This indicates a favorable safety profile for potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cell Proliferation : In experiments assessing the effects on cancer cell lines, the compound was observed to inhibit proliferation significantly, suggesting possible anti-cancer properties that warrant further investigation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the methoxy and azatricyclo groups can significantly affect biological activity:
- Methoxy Substitution : The presence of the methoxy group enhances lipophilicity, improving membrane permeability and interaction with biological targets.
- Tricyclic Core : The azatricyclo structure is crucial for maintaining the compound's three-dimensional conformation necessary for receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
